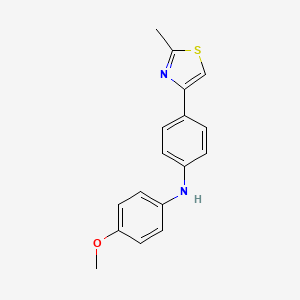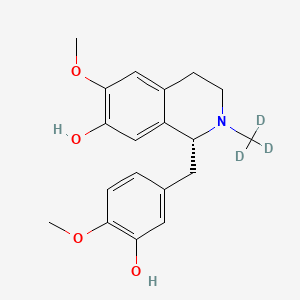
(R)-Reticuline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. This compound is often used in scientific research to study the metabolic pathways and mechanisms of action of alkaloids. The deuterium atoms in ®-Reticuline-d3 make it a valuable tool for tracing and analyzing biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. One common method is the catalytic hydrogenation of ®-Reticuline using deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals.
化学反応の分析
Types of Reactions
®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Reticuline-d3 can produce ®-Reticuline-d3 N-oxide, while reduction can yield ®-Reticuline-d3 alcohol.
科学的研究の応用
®-Reticuline-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of alkaloid biosynthesis and metabolism.
Biology: Helps in understanding the metabolic pathways of alkaloids in plants and animals.
Medicine: Used in the development of new drugs and therapies targeting alkaloid pathways.
Industry: Employed in the production of deuterated compounds for various applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-Reticuline-d3 involves its incorporation into metabolic pathways where it acts as a precursor to various alkaloids. The deuterium atoms in ®-Reticuline-d3 allow researchers to trace its metabolic fate and identify the enzymes and pathways involved. This information is crucial for understanding the biosynthesis of alkaloids and developing new therapeutic strategies.
類似化合物との比較
®-Reticuline-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:
®-Reticuline: The non-deuterated form of ®-Reticuline-d3.
(S)-Reticuline: The enantiomer of ®-Reticuline.
®-Norreticuline: A related compound with a similar structure but lacking one methyl group.
The uniqueness of ®-Reticuline-d3 lies in its ability to act as a tracer in metabolic studies, providing valuable insights into the biosynthesis and metabolism of alkaloids.
特性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
InChIキー |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
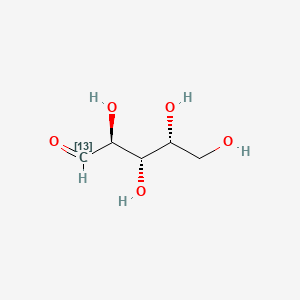
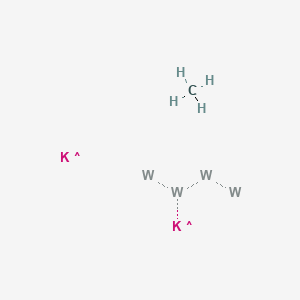
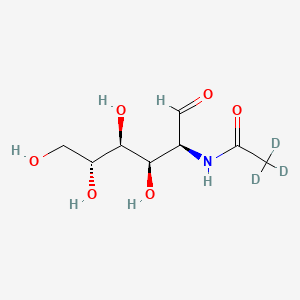
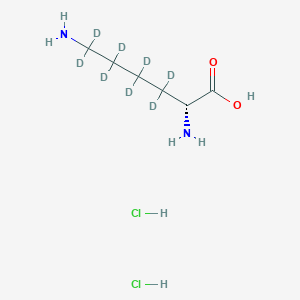
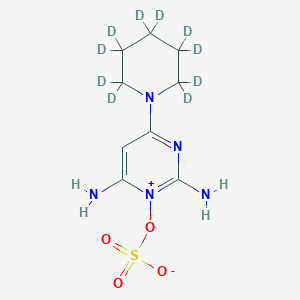
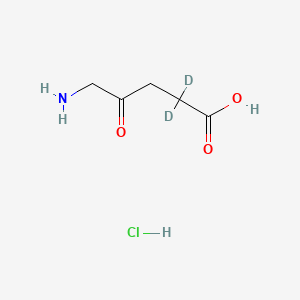
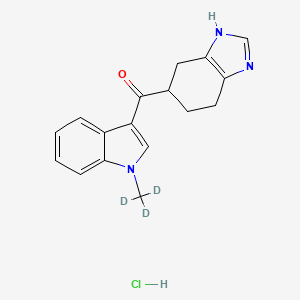


![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
